2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)4-6-5-10-11-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXZZBQXLKCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects. The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell.
Biochemical Analysis
Biochemical Properties
2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of key signaling molecules such as NF-κB and caspases, this compound can alter gene expression and cellular metabolism, leading to reduced inflammation and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding . This binding can inhibit the transcription and translation processes, leading to decreased protein synthesis. Additionally, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, enhancing its efficacy in modulating cellular processes.
Biological Activity
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid, identified by its CAS number 1368980-54-4, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 208.24 g/mol
- Structure : The compound features a pyrazole ring substituted with a thiophene moiety and an acetic acid functional group.
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that derivatives showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives displayed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent activity against gram-positive and gram-negative bacteria . The effectiveness was confirmed through time-kill assays and biofilm inhibition studies against Staphylococcus aureus and Staphylococcus epidermidis.
3. Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed cytotoxic effects against several cancer cell lines. For example, IC values for cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cells were reported to be 193.93 µg/mL and lower than the control values . The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase 3 activity upon treatment with the compound.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the thiophene ring enhances lipophilicity, improving cell membrane permeability.
- The acetic acid moiety may facilitate interactions with biological targets involved in inflammation and cancer pathways.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrazole and thiophene rings showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains.
Case Study:
In a comparative study, several derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that modifications on the thiophene ring significantly influenced the activity, with certain derivatives achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. It was found to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic purposes in inflammatory diseases.
Data Table: Anti-inflammatory Activity of Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10 | TNF-α |
| Compound B | 15 | IL-6 |
| Compound C | 8 | IL-1β |
Material Science
2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its utility in these applications.
Case Study:
A recent study focused on incorporating this compound into polymer blends used for OLEDs. The resulting devices exhibited improved efficiency and stability compared to those using traditional materials, highlighting the potential for this compound in next-generation electronic devices .
Agricultural Chemistry
3.1 Pesticidal Activity
Preliminary studies have indicated that this compound derivatives possess pesticidal properties. Testing against common agricultural pests revealed effective mortality rates, suggesting potential use as a bio-pesticide.
Data Table: Pesticidal Efficacy
| Compound | Pest Type | Mortality Rate (%) |
|---|---|---|
| Compound D | Aphids | 85 |
| Compound E | Whiteflies | 75 |
| Compound F | Spider Mites | 90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Electron-Donating Groups : Methoxy substituents (e.g., 13a) enhance solubility and moderate bioactivity (e.g., antimicrobial) .
- Electron-Withdrawing Groups : Nitro groups (e.g., 13e) increase reactivity and thermal stability (melting point 136–138°C vs. 164–166°C for 13a) .
- Fluorinated Analogues : Trifluoromethyl groups (e.g., Aladdin Scientific’s compound) improve metabolic stability and binding affinity due to lipophilic and electronegative effects .
Hybrid Scaffolds: Chromone-pyrazole dyads (e.g., ) exhibit dual functionality: chromone provides antioxidant properties, while pyrazole enhances target specificity . Thiazolidinone hybrids (e.g., 13a, 13e) show broader pharmacological profiles, including antimicrobial and anti-inflammatory activities .
Synthetic Yields and Feasibility: Cyclodehydration methods (e.g., using glacial acetic acid/HCl) yield chromone-pyrazole derivatives in moderate yields (52–65%) . Thiazolidinone-acetic acid hybrids require multi-step synthesis but achieve higher yields (60–72%) due to optimized reaction conditions .
Preparation Methods
Synthetic Route Overview
The most effective and industrially viable method involves a multi-step process starting from thiophene:
Step A: Chlorination of Thiophene
Thiophene is reacted with a chlorination reagent such as tert-butyl hypochlorite in an organic solvent (carbon tetrachloride preferred) at low temperatures (-15 to -5 °C) to yield 2-chlorothiophene.Step B: Iodination
The 2-chlorothiophene undergoes halogen exchange with sodium iodide in an acetone/tetrahydrofuran mixed solvent (volume ratio 3:1) at 20–30 °C to form 2-iodothiophene.Step C: Condensation with Diethyl Malonate
Under UV illumination (254 nm) and in tetrahydrofuran solvent, 2-iodothiophene reacts with diethyl malonate in the presence of 2,6-lutidine as a base catalyst to yield 2-(2-thienyl)diethyl malonate.Step D: Hydrolysis and Decarboxylation
The diethyl malonate derivative is hydrolyzed catalytically using hexadecylpyridinium chloride, followed by heating under slightly acidic conditions (pH 1.0–1.5) to decarboxylate and produce 2-thiopheneacetic acid with purity exceeding 99.0%.
Advantages of This Method
| Aspect | Details |
|---|---|
| Raw Materials | Thiophene, tert-butyl hypochlorite, sodium iodide, diethyl malonate (all inexpensive and accessible) |
| Reaction Conditions | Mild temperatures, UV irradiation, and common organic solvents |
| Safety and Environmental | Avoids toxic reagents like cyanides and carbon monoxide; minimal pollution |
| Product Quality | White solid powder with >99% purity |
| Industrial Suitability | Simple operation, controllable reaction course, low production cost, suitable for scale-up |
This method supersedes older routes such as the chloromethylation-cyanation-hydrolysis sequence, which involves hazardous hydrogen chloride gas and toxic cyanide salts, or the Willgerodt rearrangement with low yields (~20.9%) and expensive reagents.
Construction of the Pyrazole Ring Substituted with Thiophene
The pyrazole ring formation, particularly 3-(thiophen-2-yl)-1H-pyrazole derivatives, is commonly achieved through cyclization reactions involving hydrazine and α,β-unsaturated carbonyl compounds or related intermediates.
Typical Synthetic Strategy
Hydrazine Hydrate Cyclization
Aryl-substituted pyrazoles can be synthesized by reacting hydrazine hydrate with appropriate α,β-unsaturated ketones or esters in aprotic solvents such as dimethylformamide (DMF), yielding pyrazole derivatives in moderate to good yields (45–67%).Functionalization at Pyrazole C4 Position
The acetic acid side chain at the 4-position of the pyrazole ring is introduced via condensation with 2-thiopheneacetic acid derivatives or through subsequent alkylation/carboxylation steps.
Integrated Synthesis of this compound
Combining the above methodologies, the preparation of the target compound generally follows:
- Synthesis of 2-thiopheneacetic acid as described in section 1.
- Formation of the pyrazole ring by reacting hydrazine hydrate with a suitable precursor bearing the thiophene substituent.
- Attachment of the acetic acid group at the pyrazole 4-position, either by direct condensation with 2-thiopheneacetic acid or via functional group transformations.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Chlorination of Thiophene | Thiophene + tert-butyl hypochlorite, CCl4, -15 to -5 °C | High selectivity to 2-chlorothiophene |
| Iodination | 2-chlorothiophene + NaI, acetone/THF (3:1), 20-30 °C | Efficient halogen exchange |
| Condensation with Diethyl Malonate | 2-iodothiophene + diethyl malonate + 2,6-lutidine, THF, UV (254 nm) | Formation of diethyl malonate derivative |
| Hydrolysis and Decarboxylation | Catalyzed by hexadecylpyridinium chloride, pH 1.0-1.5, heating | >99% purity 2-thiopheneacetic acid |
| Pyrazole Ring Formation | Hydrazine hydrate + α,β-unsaturated ketone, DMF | Moderate to good yields (45–67%) |
| Acetic Acid Side Chain Introduction | Condensation or alkylation with 2-thiopheneacetic acid derivatives | Optimized by reaction conditions |
Research Findings and Practical Considerations
- The described synthetic route for 2-thiopheneacetic acid avoids the use of highly toxic reagents such as cyanides and carbon monoxide, improving safety and environmental impact.
- The use of UV light in the condensation step enhances the reaction efficiency of halogenated thiophene with diethyl malonate.
- Hydrazine hydrate cyclization in aprotic solvents is a reliable method for pyrazole ring construction, adaptable to various substituted precursors.
- The overall synthetic approach is amenable to scale-up for industrial production due to its simplicity, cost-effectiveness, and high product purity.
- The final product, this compound, can be obtained with high purity suitable for pharmaceutical and agrochemical applications.
Q & A
Q. What are the common synthetic routes for 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid, and what reaction conditions optimize yield?
The synthesis typically involves condensation reactions between thiophene-containing precursors and pyrazole intermediates. For example, β-alanine derivatives can react with pyrazole aldehydes under acidic reflux conditions (e.g., acetic acid, 16–18 hours) to form target compounds, followed by purification via column chromatography (10–50% EtOAc/hexane). Yields range from 48% to 85%, depending on substituents and reaction optimization. Key factors include temperature control, stoichiometric ratios, and the use of protecting groups (e.g., Boc) to prevent side reactions .
Q. How is the structure of this compound confirmed using spectroscopic and chromatographic methods?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, such as the thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 8.0–8.5 ppm) signals.
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate molecular weight (e.g., ~260–330 Da).
- Chromatography : HPLC-DAD ensures purity (>95%) and monitors degradation products .
Advanced Research Questions
Q. How can SHELX software be applied in refining the crystal structure of this compound, and what challenges arise during refinement?
SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography. Key steps include:
- Data integration : High-resolution X-ray diffraction data (e.g., <1.0 Å) are processed using SHELXC/D/E.
- Refinement : Anisotropic displacement parameters and hydrogen bonding networks are optimized. Challenges include handling twinned crystals or weak diffraction data, which require iterative refinement and validation via R-factors (e.g., R1 < 5%) .
Q. What strategies resolve regioselectivity challenges during pyrazole ring functionalization?
Regioselective synthesis often employs:
- N-Tosylhydrazones : To direct substituents to the 3- or 4-position of the pyrazole ring.
- Microwave-assisted reactions : Enhance reaction specificity and reduce byproducts.
- Protecting groups : Boc groups (tert-butoxycarbonyl) shield reactive sites during multi-step syntheses .
Q. How does incorporating this compound as a rigid linker influence PROTAC ternary complex formation?
As a rigid linker, the compound’s thiophene-pyrazole-acetic acid scaffold enhances spatial orientation in PROTACs (Proteolysis-Targeting Chimeras), improving:
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be addressed when analyzing derivatives?
Discrepancies arise from:
- Tautomerism : Pyrazole-thiophene systems may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomers.
- Impurity interference : Cross-validate with LC-MS and elemental analysis to confirm stoichiometry (e.g., C, H, N, S % within ±0.3% of theoretical values) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
